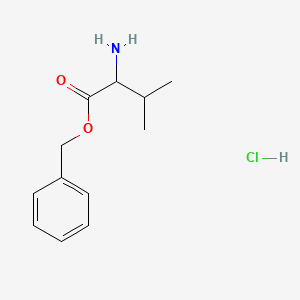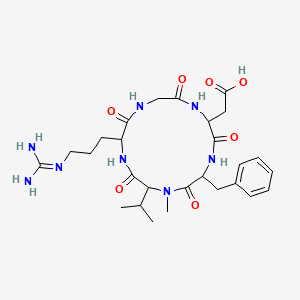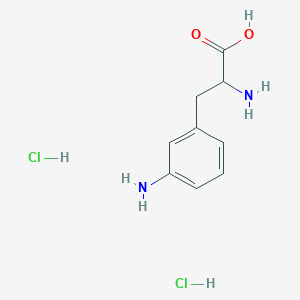
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is classified as a ketone and is known for its unique structure, which includes an isopropoxy group and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with isopropyl alcohol in the presence of an acid catalyst . The reaction is carried out at room temperature and requires careful monitoring to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of redox reactions, influencing cellular oxidative stress and apoptosis pathways . The compound’s ability to generate reactive oxygen species (ROS) and induce cell cycle arrest makes it a promising candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,1-3H3 |
InChI Key |
ZLEWCNNITYSTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)


![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)


![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
